MAZ51 Exhibits a Narrower VEGFR-3/VEGFR-2 Selectivity Window Compared to SAR131675
MAZ51 demonstrates a concentration-dependent inhibition profile: at low concentrations (≤5 μM), it specifically blocks VEGF-C- and VEGF-D-induced phosphorylation of VEGFR-3 in PAE cells without affecting VEGFR-2; partial blockade of VEGFR-2 phosphorylation is observed only at higher concentrations (50 μM) . This contrasts sharply with SAR131675, which exhibits a more pronounced selectivity margin in cell-free assays: IC50 for VEGFR-3 is 23 nM, with 10-fold selectivity over VEGFR-2 (IC50 ~239 nM) and 50-fold selectivity over VEGFR-1 . The key differentiator is not absolute potency but rather the concentration range over which VEGFR-3 selectivity is maintained.
| Evidence Dimension | VEGFR-3 vs. VEGFR-2 Selectivity Window |
|---|---|
| Target Compound Data | MAZ51 selectively inhibits VEGFR-3 phosphorylation at ≤5 μM; VEGFR-2 inhibition requires ~50 μM (approximate 10-fold window) |
| Comparator Or Baseline | SAR131675 VEGFR-3 IC50 = 23 nM; VEGFR-2 IC50 = 239 nM (10-fold selectivity); VEGFR-1 IC50 >1 μM (>50-fold selectivity) |
| Quantified Difference | MAZ51's selectivity window is narrower and concentration-dependent; SAR131675 maintains higher selectivity at lower absolute concentrations |
| Conditions | MAZ51: PAE cells (cellular phosphorylation assay); SAR131675: cell-free kinase assay |
Why This Matters
Researchers requiring absolute VEGFR-3 specificity at nanomolar concentrations should select SAR131675; MAZ51 is appropriate when a tool with defined VEGFR-2 crossover at higher doses is needed for mechanistic studies.
